
st-Ht31 P
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
St-Ht31 P is a negative control for st-Ht31 . It is a stearated form of the peptide Ht-31 . The sequence of this compound is derived from human thyroi . It inhibits the interaction between the RII subunits of cAMP-dependent PKA and A-kinase anchoring protein (AKAP) in cell extracts .
Molecular Structure Analysis
The molecular formula of this compound is C127H209N29O39 . The sequence of this compound is DLIEEAASRPVDAVPEQVKAAGAY . Unfortunately, the 3D structure of this compound is not available as conformer generation is disallowed since too many atoms, too flexible .Physical And Chemical Properties Analysis
The molecular weight of this compound is 2766.2 g/mol . It is soluble to 1 mg/ml in 0.1% Ammonia . The product should be stored at -20 to -70 °C .科学研究应用
AKAP 抑制
St-Ht31 P 被称为 A-激酶锚定蛋白 (AKAP) 抑制剂 . 研究表明,它可以减弱 DRG 感受神经元中佛波醇刺激的蛋白激酶 A (PKA) 催化亚基向质膜的易位 .
凋亡调节
研究表明,this compound 不包含正确的氨基酸序列,对凋亡没有明显的影响 . 它也不影响 PTH 1-34 的抗凋亡作用 .
镇痛特性
研究发现,this compound 在行为模型中可以减弱 PGE2 刺激的热痛觉过敏 . 这表明它可能在疼痛管理中具有潜在的应用。
炎症反应
研究发现,this compound 可以增强 CSE 诱导的 ASM 细胞中 IL-8 的释放,并减弱芬太诺对其的抑制 . 这表明它在调节炎症反应中发挥作用。
药代动力学和代谢
在实验中,对大鼠进行了分析,以了解其对不同剂量 this compound 抑制剂注射的潜在镇痛反应 . 结果表明,抑制剂在基础回撤潜伏期方面与 Tris/盐水载体没有显著差异 .
作用机制
Target of Action
The primary target of st-Ht31 P is the A-kinase anchoring protein (AKAP) . AKAPs are a group of structurally diverse proteins which have the common function of binding to the regulatory subunit of protein kinase A (PKA), thus confining the holoenzyme to discrete locations within the cell . This spatial confinement increases the speed and specificity of signal transduction .
Mode of Action
This compound acts as an inhibitor of the interaction between the RII subunits of cAMP-dependent PKA and AKAP . This interaction is crucial for the localization of PKA in the cell, which in turn affects the phosphorylation of downstream targets . By inhibiting this interaction, this compound can modulate the cellular effects of cAMP and PKA .
Biochemical Pathways
The inhibition of the PKA-AKAP interaction by this compound affects several biochemical pathways. For instance, it attenuates the forskolin-stimulated translocation of the PKA catalytic subunit to the plasma membrane . It also attenuates the Ca2±induced potentiation of Iheat in cultured DRG sensory neurons . These effects suggest a role for AKAP in these pathways .
Pharmacokinetics
In experiments, rats were first analyzed for potential algesic responses to 50 μl injections of the this compound inhibitor at 500, 50 and 5 μmol dosages . This suggests that this compound has good bioavailability and can effectively reach its target in the body .
Result of Action
The administration of this compound serves to attenuate PGE2-stimulated thermal hyperalgesia in a behavioral model . This suggests that this compound could have potential applications in the treatment of conditions related to pain and inflammation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of forskolin, a plant-derived compound that raises intracellular cAMP levels, can affect the action of this compound . Furthermore, the cellular environment, including the presence of other signaling molecules and the state of the cell, can also influence the efficacy and stability of this compound .
生化分析
Biochemical Properties
st-Ht31 P plays a significant role in biochemical reactions. It interacts with the protein kinase A (PKA) catalytic subunit and A-kinase anchoring protein (AKAP) . The this compound attenuates forskolin-stimulated translocation of the protein kinase A (PKA) catalytic subunit to the plasma membrane . It also attenuates the Ca 2+ -induced potentiation of I heat in cultured DRG sensory neurons .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by attenuating forskolin-stimulated translocation of the protein kinase A (PKA) catalytic subunit to the plasma membrane . This action impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits the interaction between the RII subunits of cAMP-dependent PKA and A-kinase anchoring protein (AKAP) in cell extracts . This inhibition alters human airway smooth muscle proliferation and enhances contractile force generation with upregulation of the contractile protein α-sm-actin .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound does not elicit any significant differences in basal withdrawal latencies relative to Tris/saline vehicle . This suggests that this compound has a stable effect on cellular function over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dosage of 50 μmol /50 μl injection, this compound produced a near complete-blockade of PGE2 (0.3 μg/50 μl injection)-induced thermal hypersensitivity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as the protein kinase A (PKA) catalytic subunit . The interaction of this compound with these enzymes can affect metabolic flux or metabolite levels .
Subcellular Localization
It is known that this compound inhibits the interaction between the RII subunits of cAMP-dependent PKA and A-kinase anchoring protein (AKAP) in cell extracts , which suggests that it may be localized to the sites of these interactions.
属性
IUPAC Name |
(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-(octadecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C127H209N29O39/c1-18-20-21-22-23-24-25-26-27-28-29-30-31-32-33-43-93(160)140-86(62-98(168)169)116(184)147-85(60-66(3)4)117(185)154-103(70(11)19-2)123(191)145-83(51-55-97(166)167)113(181)142-81(49-53-95(162)163)111(179)138-74(15)106(174)136-75(16)108(176)150-89(65-157)118(186)146-84(40-36-57-132-127(130)131)124(192)155-58-37-42-91(155)120(188)152-101(68(7)8)122(190)148-87(63-99(170)171)115(183)139-76(17)109(177)153-102(69(9)10)125(193)156-59-38-41-90(156)119(187)143-82(50-54-96(164)165)112(180)141-80(48-52-92(129)159)114(182)151-100(67(5)6)121(189)144-79(39-34-35-56-128)110(178)137-73(14)105(173)135-71(12)104(172)133-64-94(161)134-72(13)107(175)149-88(126(194)195)61-77-44-46-78(158)47-45-77/h44-47,66-76,79-91,100-103,157-158H,18-43,48-65,128H2,1-17H3,(H2,129,159)(H,133,172)(H,134,161)(H,135,173)(H,136,174)(H,137,178)(H,138,179)(H,139,183)(H,140,160)(H,141,180)(H,142,181)(H,143,187)(H,144,189)(H,145,191)(H,146,186)(H,147,184)(H,148,190)(H,149,175)(H,150,176)(H,151,182)(H,152,188)(H,153,177)(H,154,185)(H,162,163)(H,164,165)(H,166,167)(H,168,169)(H,170,171)(H,194,195)(H4,130,131,132)/t70-,71-,72-,73-,74-,75-,76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,100-,101-,102-,103-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDRHYCLQPRFBT-CXWVXKSOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C127H209N29O39 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2766.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

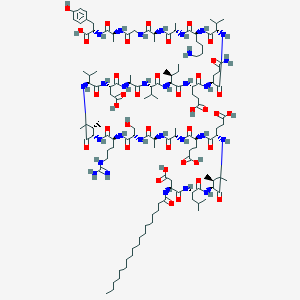
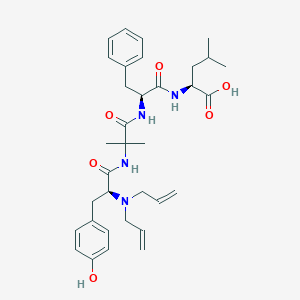
![(2S)-2-[[(2S)-2-[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]ethylsulfanyl]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B549363.png)
![(2S)-2-[[(2S)-2-[(2-amino-4-methylpentyl)-methylamino]-4-methylpentanoyl]amino]-N-[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-1-(2-oxoethylideneamino)-3-phenylpropan-2-yl]amino]propan-2-yl]pentanediamide](/img/structure/B549364.png)
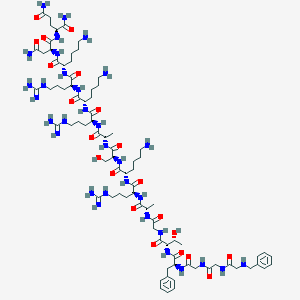

![(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]-[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B549376.png)
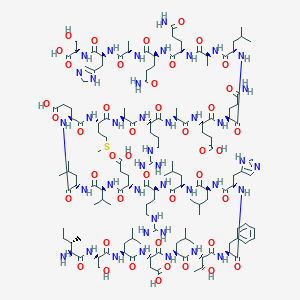

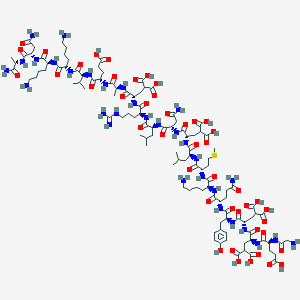
![(2S)-2-[[(2R)-2-Acetamido-3-naphthalen-2-ylpropanoyl]amino]-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B549404.png)


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B549438.png)